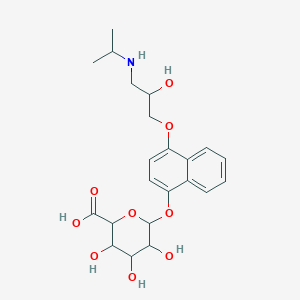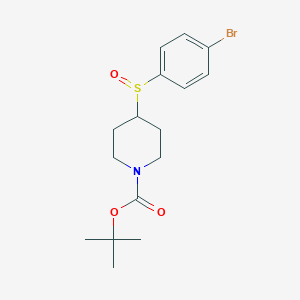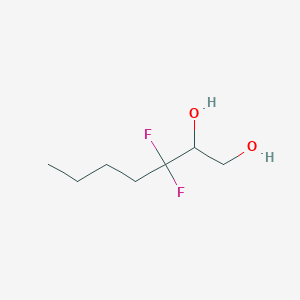
4-Hydroxypropranolol glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypropranolol glucuronide is a metabolite of propranolol, a non-selective beta-receptor antagonist commonly used in the treatment of cardiovascular diseases. This compound is formed through the glucuronidation of 4-hydroxypropranolol, a phase I metabolite of propranolol. Glucuronidation is a process that enhances the solubility of compounds, facilitating their excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypropranolol glucuronide involves the glucuronidation of 4-hydroxypropranolol. This reaction is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A7, UGT1A9, UGT1A10, and UGT2A1 . The reaction typically requires the presence of the cofactor uridine diphosphate glucuronic acid (UDPGA) and occurs under physiological conditions.
Industrial Production Methods: Industrial production of this compound involves the use of human liver microsomes or recombinant UGT enzymes to catalyze the glucuronidation reaction. The reaction buffer usually contains ammonium bicarbonate, magnesium chloride, and UDPGA . The reaction is carried out for an extended period to ensure complete conversion of 4-hydroxypropranolol to its glucuronide form.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxypropranolol glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the transfer of a glucuronic acid moiety to the hydroxy group of 4-hydroxypropranolol .
Common Reagents and Conditions: The glucuronidation reaction requires UDPGA as the glucuronic acid donor and UGT enzymes as catalysts. The reaction is typically carried out in a buffer solution containing ammonium bicarbonate and magnesium chloride .
Major Products: The major product of the glucuronidation reaction is this compound. This compound is more water-soluble than its precursor, 4-hydroxypropranolol, and is readily excreted from the body .
Aplicaciones Científicas De Investigación
4-Hydroxypropranolol glucuronide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-hydroxypropranolol glucuronide involves its formation through the glucuronidation of 4-hydroxypropranolol. This process is catalyzed by UGT enzymes, which transfer a glucuronic acid moiety from UDPGA to the hydroxy group of 4-hydroxypropranolol . The resulting glucuronide is more water-soluble and is excreted from the body via urine or bile .
Comparación Con Compuestos Similares
- 5-Hydroxypropranolol glucuronide
- 7-Hydroxypropranolol glucuronide
Comparison: 4-Hydroxypropranolol glucuronide is unique in its specific glucuronidation pathway and the UGT enzymes involved in its formation. While 5-hydroxypropranolol and 7-hydroxypropranolol glucuronides are also formed through glucuronidation, they involve different UGT enzymes and exhibit different regioselectivities . This highlights the specificity and diversity of the glucuronidation process in drug metabolism.
Propiedades
IUPAC Name |
3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO9/c1-11(2)23-9-12(24)10-30-15-7-8-16(14-6-4-3-5-13(14)15)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCESUDQAKCEBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)





acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)




